molecular formula C4H8F3O4P B13700705 4,4,4-Trifluorobutyl Dihydrogen Phosphate

4,4,4-Trifluorobutyl Dihydrogen Phosphate

Cat. No.: B13700705
M. Wt: 208.07 g/mol
InChI Key: JIEKQRAZCFDQTO-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutyl Dihydrogen Phosphate is a chemical compound with the molecular formula C4H6F3O5P. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity. This compound is used in various scientific and industrial applications, particularly in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluorobutyl Dihydrogen Phosphate typically involves the reaction of 4,4,4-Trifluorobutanol with phosphoric acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and separation techniques, such as distillation and crystallization, helps in achieving the desired product quality. The process is optimized to minimize waste and energy consumption, making it economically viable .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutyl Dihydrogen Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluorobutyl Dihydrogen Phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Investigated for its role in drug development, especially in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutyl Dihydrogen Phosphate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s ability to form strong bonds with enzymes and proteins, leading to inhibition or modification of their activity. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-oxobutyl Dihydrogen Phosphate
  • 4,4,4-Trifluorobutyric Acid
  • 4,4,4-Trifluorobutylamine

Comparison

4,4,4-Trifluorobutyl Dihydrogen Phosphate is unique due to its phosphate ester group, which imparts distinct chemical properties compared to other trifluoromethyl compounds. For instance, 4,4,4-Trifluorobutyric Acid lacks the phosphate group, making it less reactive in certain chemical reactions. Similarly, 4,4,4-Trifluorobutylamine, while useful in organic synthesis, does not exhibit the same level of stability and reactivity as the phosphate ester .

Properties

Molecular Formula

C4H8F3O4P

Molecular Weight

208.07 g/mol

IUPAC Name

4,4,4-trifluorobutyl dihydrogen phosphate

InChI

InChI=1S/C4H8F3O4P/c5-4(6,7)2-1-3-11-12(8,9)10/h1-3H2,(H2,8,9,10)

InChI Key

JIEKQRAZCFDQTO-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)COP(=O)(O)O

Origin of Product

United States

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